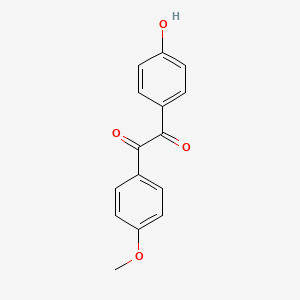
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, which are connected by an ethane-1,2-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron-donating interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione
- 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione
- 1-(4-hydroxyphenyl)-2-(4-chlorophenyl)ethane-1,2-dione
Uniqueness
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
54945-19-6 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C15H12O4/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3 |
InChIキー |
ICKVHROPXNRYQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















